1-Methyl-4-octylbenzene
Overview
Description
1-Methyl-4-octylbenzene, also known as 4-octyltoluene, is an organic compound with the molecular formula C15H24. It consists of a benzene ring substituted with a methyl group at the first position and an octyl group at the fourth position. This compound is part of the alkylbenzene family and is known for its applications in various industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-octylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of toluene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. The reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-octylbenzene undergoes several types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-Methyl-4-octylbenzene has several applications in scientific research, including:
Biology: Employed in studies involving the interaction of alkylbenzenes with biological membranes and proteins.
Industry: Acts as a standard in chromatography experiments due to its known properties and stability.
Mechanism of Action
The mechanism of action of 1-Methyl-4-octylbenzene primarily involves its interactions at the molecular level. In electrophilic aromatic substitution reactions, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . The compound’s long alkyl chain also influences its solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Octylbenzene (1-phenyloctane): Similar structure but lacks the methyl group at the first position.
1-Methyl-4-hexylbenzene: Similar structure but with a shorter hexyl chain instead of an octyl chain.
Uniqueness: 1-Methyl-4-octylbenzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both a methyl and an octyl group on the benzene ring enhances its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
1-methyl-4-octylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWBOGILYVHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453440 | |
Record name | 1-methyl-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-25-1 | |
Record name | 1-methyl-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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